Butyl(chloro)tin dihydrate CAS number 13355-96-9
Butyl(chloro)tin dihydrate CAS number 13355-96-9
An In-depth Technical Guide to Butyl(chloro)tin dihydrate (CAS Number 13355-96-9)
For Researchers, Scientists, and Drug Development Professionals
Butyl(chloro)tin dihydrate, with the CAS number 13355-96-9, is an organotin compound with established applications in industrial catalysis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies. While direct research on the biological activities of Butyl(chloro)tin dihydrate is limited, this document explores its potential role in drug development by examining the well-documented effects of related organotin compounds. This includes a discussion of their potential as anticancer agents, their immunotoxicity, and their influence on key signaling pathways such as NF-κB and caspase-mediated apoptosis. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this class of compounds.
Chemical and Physical Properties
Butyl(chloro)tin dihydrate, also known as Butylchlorodihydroxytin or Butyltin chloride dihydroxide, is a white solid organotin compound.[1][2][3] It is primarily used as a catalyst in various chemical reactions, including esterification, polycondensation, and transesterification.[4]
Table 1: Physicochemical Properties of Butyl(chloro)tin dihydrate
| Property | Value | Reference(s) |
| CAS Number | 13355-96-9 | [1] |
| Molecular Formula | C4H13ClO2Sn | [5] |
| Molecular Weight | 247.31 g/mol | [5] |
| Appearance | White powder/solid | [3][4] |
| Melting Point | 150 °C (decomposes) | [1][2][3] |
| Boiling Point | 243.2 °C (Predicted) | [4] |
| Density | 1.26 g/cm³ | [4] |
| Water Solubility | 1.03 mg/L at 20 °C | [4] |
| Storage Temperature | Below +30°C | [1][2][3] |
Synthesis and Characterization
Synthesis
The primary industrial synthesis of Butyl(chloro)tin dihydrate involves the controlled alkaline hydrolysis of monobutyltin trichloride.[6]
Experimental Protocol: Synthesis via Hydrolysis of Monobutyltin Trichloride
-
Preparation of Alkaline Solution: Prepare an alkaline solution containing sodium carbonate and ammonium hydroxide. The molar ratio of sodium carbonate to ammoniacal liquor can range from 0.5:10 to 1:10, with the total alkali content maintained at a 15-25% excess.[6]
-
Reaction Setup: Heat the alkaline solution to a temperature between 40°C and 80°C in a reaction vessel equipped with a stirrer and a constant pressure funnel.[6]
-
Addition of Precursor: Slowly add monobutyltin trichloride liquid to the heated alkaline solution through the constant pressure funnel while maintaining constant stirring.[6]
-
Reaction: Maintain the reaction mixture at a constant temperature for 2-4 hours to allow for the hydrolysis and precipitation of Butyl(chloro)tin dihydrate.[6]
-
Purification: The product can be purified through suction filtration, washing with heated water (50-80°C), centrifugation, and vacuum drying at 70-110°C.[6]
Characterization
Characterization of Butyl(chloro)tin dihydrate and other butyltin compounds typically involves a combination of spectroscopic and spectrometric techniques.
Table 2: Analytical Techniques for the Characterization of Butyltin Compounds
| Technique | Purpose | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of butyltin species in various matrices. | [7][8][9] |
| Atomic Absorption Spectroscopy (AAS) | Quantification of tin content. | [3][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | [11][12] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | [13][14] |
Biological Activity and Potential in Drug Development
While Butyl(chloro)tin dihydrate itself has not been extensively studied for its biological activity, the broader class of organotin compounds, particularly butyltins, has garnered interest in the field of drug development, primarily as potential anticancer agents. It is important to note that the biological effects of organotins are highly dependent on the number and nature of the organic substituents.
Anticancer Potential
Several organotin compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines, with some exhibiting greater potency than the established chemotherapy drug cisplatin.[15] The proposed mechanisms of action include the induction of apoptosis through various signaling pathways.
Immunotoxicity
Organotin compounds are known to be immunotoxic, with effects observed on the thymus and other immune cells.[10] This immunomodulatory activity is a critical consideration in the development of any potential therapeutic agent.
Signaling Pathways Affected by Organotin Compounds
Organotin compounds have been shown to modulate several key cellular signaling pathways, which are central to their biological effects.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some organotin compounds have been shown to inhibit NF-κB signaling, which may contribute to their anti-inflammatory and anticancer properties.
Caption: Inhibition of the NF-κB signaling pathway by organotin compounds.
Caspase-Mediated Apoptosis
A primary mechanism by which organotin compounds induce cell death is through the activation of caspases, a family of proteases central to the apoptotic process. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic pathway of apoptosis induced by organotin compounds.
Retinoid X Receptor (RXR) Agonism
Some organotin compounds have been identified as agonists for the Retinoid X Receptor (RXR), a nuclear receptor that plays a critical role in regulating gene expression involved in various physiological processes.[1][16][17][18][19] This interaction can lead to endocrine-disrupting effects.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Butyl(chloro)tin dihydrate) and include appropriate controls (untreated cells and a positive control for cell death).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20][21]
Speciation Analysis of Butyltins in Biological Samples by GC-MS
This protocol outlines a general procedure for the analysis of butyltin compounds in biological matrices.
-
Sample Preparation: Homogenize the biological tissue sample.
-
Extraction: Extract the butyltin compounds from the sample using an appropriate solvent system (e.g., methanol or a chloroform/methanol/water mixture).[22]
-
Derivatization: Convert the butyltin species into more volatile forms suitable for GC analysis. This is often achieved through ethylation using sodium tetraethylborate.[7][9]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The different butyltin species will be separated based on their retention times and identified by their mass spectra.[7][8]
-
Quantification: Use an internal standard (e.g., tripropyltin) for accurate quantification.[8]
Conclusion
Butyl(chloro)tin dihydrate is a well-characterized organotin compound with significant industrial applications. While its direct role in drug development is yet to be explored, the broader class of organotin compounds exhibits promising biological activities, particularly as potential anticancer agents. Their ability to modulate key signaling pathways, such as NF-κB and apoptosis, warrants further investigation. This technical guide provides a foundation for researchers to explore the therapeutic potential of Butyl(chloro)tin dihydrate and related compounds, while also highlighting the need for careful consideration of their inherent toxicity. Future research should focus on elucidating the specific mechanisms of action of Butyl(chloro)tin dihydrate and on designing derivatives with improved therapeutic indices.
References
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